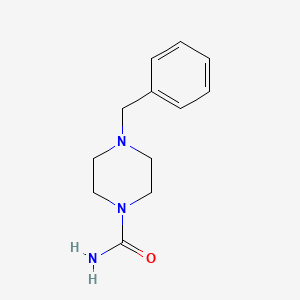
1,5-Dibromoanthraquinone
描述
1,5-Dibromoanthraquinone is a chemical compound that belongs to the anthraquinone family. It is a yellow crystalline solid with the molecular formula C14H6Br2O2 and a molecular weight of 366.01. This compound is commonly used in various fields, including medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dibromoanthraquinone can be synthesized through the bromination of anthraquinone. The process involves the reaction of anthraquinone with bromine in the presence of a solvent such as dichloromethane or carbon tetrachloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then isolated and purified using techniques such as distillation and crystallization .
化学反应分析
Types of Reactions
1,5-Dibromoanthraquinone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form anthraquinone derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in these reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include various substituted anthraquinone derivatives.
Reduction Reactions: Products include reduced anthraquinone derivatives.
Oxidation Reactions: Products include higher oxidation state anthraquinone compounds.
科学研究应用
1,5-Dibromoanthraquinone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of polysubstituted anthraquinones, which are important in asymmetric synthesis.
Biology: The compound is used in the study of biological processes and as a biochemical reagent.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
相似化合物的比较
Similar Compounds
- 1,4-Dibromoanthraquinone
- 1,8-Dibromoanthraquinone
- 2,6-Dibromoanthraquinone
Uniqueness
1,5-Dibromoanthraquinone is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of polysubstituted anthraquinones and as a reagent in various chemical reactions .
属性
IUPAC Name |
1,5-dibromoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRLOAAMZYZYQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348618 | |
| Record name | 1,5-Dibromoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602-77-7 | |
| Record name | 1,5-Dibromoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of bromine atoms in 1,5-dibromoanthraquinone contribute to its self-assembly on a gold surface?
A1: The research demonstrates that the bromine atoms in this compound play a crucial role in its self-assembly on the Au(111) surface. [] The bromine atoms act as halogen bond donors, forming weak interactions with electron-rich regions of neighboring molecules. These halogen bonds, along with hydrogen bonds, guide the formation of specific two-dimensional supramolecular structures. This highlights the significance of halogen bonding in directing molecular self-assembly, particularly in systems containing halogenated aromatic compounds like this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)


![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)
![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)
![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)

![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)



